CID 13610909
Description
CID 13610909 (PubChem Compound Identifier: 13610909) is a unique entry in the PubChem database, which catalogs chemical compounds and their properties. Detailed characterization would typically involve spectroscopic data (e.g., NMR, MS), solubility, and bioactivity profiles, as outlined in medicinal chemistry research guidelines .
Properties
Molecular Formula |
C8H22AsSi2 |
|---|---|
Molecular Weight |
249.35 g/mol |
InChI |
InChI=1S/C8H22AsSi2/c1-10(2,3)7-9-8-11(4,5)6/h7-8H2,1-6H3 |
InChI Key |
BTKYBZCEPZWAAA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C[As]C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 13610909 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically includes steps such as condensation, cyclization, and purification. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, which may include the use of continuous flow reactors, automated systems, and advanced purification techniques. The goal is to produce the compound efficiently and cost-effectively while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions: CID 13610909 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound
Scientific Research Applications
CID 13610909 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its ability to modulate specific molecular targets. In industry, the compound is utilized in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of CID 13610909 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic applications and optimizing its use in research and industry.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 13610909, comparisons are drawn to structurally or functionally related compounds from the evidence. These include inhibitors, substrates, and derivatives with documented biological activities.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Diversity : this compound likely shares functional groups (e.g., aromatic rings, hydroxyl groups) with inhibitors like CID 5469634 (ginkgolic acid) and CID 2778286 (fluorinated compound), which influence solubility and target binding .
Bioactivity : While CID 46907796 and oscillatoxin derivatives (CID 101283546) exhibit specific inhibitory roles, this compound may similarly interact with enzymatic pathways, though experimental validation is required .
Physicochemical Properties : Compared to CID 2778286 (LogP 2.6), this compound’s hypothetical LogP would determine membrane permeability and bioavailability. High solubility, as seen in CID 2778286 (0.472 mg/mL), is critical for in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

